H-缬-苏-半-甘-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

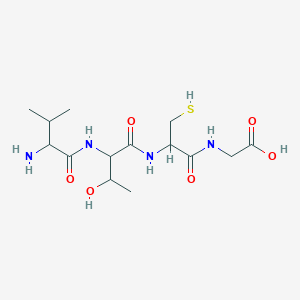

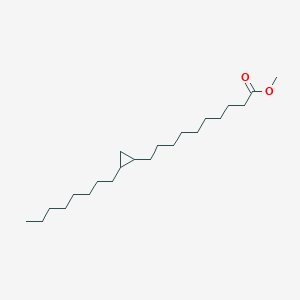

“H-Val-Thr-Cys-Gly-OH” is a cell attachment peptide that functions as a bioactive molecule promoting cell adhesion and facilitating various cell interactions .

Synthesis Analysis

The synthesis of peptides like “H-Val-Thr-Cys-Gly-OH” involves complex chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which uses liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for detection .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Val-Thr-Cys-Gly-OH” include the formation of peptide bonds between amino acids. This process can be challenging due to the reactivity of thiol compounds like cysteine, which can undergo disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis

The peptide “H-Val-Thr-Cys-Gly-OH” has a molecular weight of 378.44400 and a density of 1.308g/cm3. It has a boiling point of 787.9ºC at 760 mmHg . More detailed physical and chemical properties might require experimental determination.科学研究应用

Cell Adhesion and Interactions

“H-Val-Thr-Cys-Gly-OH” is a bioactive molecule used for cell adhesion or other cell interactions . Cell adhesion is crucial in many biological processes, including tissue development and maintenance, immune response, wound healing, and cancer metastasis.

Antioxidative Systems

The cysteine (Cys) component in “H-Val-Thr-Cys-Gly-OH” has been shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . This antioxidative system could potentially be used in various applications, such as combating oxidative stress in cells, improving cellular health, and enhancing longevity.

Redox Reactions

Cysteine, a component of “H-Val-Thr-Cys-Gly-OH”, plays a critical role in cellular redox reactions . Redox reactions are fundamental to many biological processes, including energy production, signal transduction, and regulation of gene expression.

Analytical Methods

“H-Val-Thr-Cys-Gly-OH” can be used in the development of high-throughput quantitative analytical methods . For instance, it can be used in liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the quantitation of cysteine-containing dipeptides .

Fermentative Production

“H-Val-Thr-Cys-Gly-OH” can be used in the fermentative production of cysteine-containing dipeptides . This could potentially be used in various applications, such as the production of bioactive peptides, nutritional supplements, and pharmaceuticals.

Synthesis of Unnatural Peptides

“H-Val-Thr-Cys-Gly-OH” can be used in the synthesis of unnatural peptides . Unnatural peptides have demonstrated superior proteolytic stability, bioactivity, and pharmacokinetics compared with their natural counterparts .

安全和危害

作用机制

Target of Action

H-Val-Thr-Cys-Gly-OH is primarily a cell attachment peptide . It is a bioactive molecule that is used for cell adhesion or other cell interactions . This suggests that its primary targets are likely to be cell surface receptors or proteins that mediate cell adhesion.

Mode of Action

As a cell attachment peptide, it likely interacts with its targets (cell surface receptors or proteins) to promote cell adhesion . This interaction could result in changes to the cell’s adhesion properties, potentially influencing cell migration, proliferation, and survival.

Result of Action

The molecular and cellular effects of H-Val-Thr-Cys-Gly-OH’s action are likely to be closely tied to its role in cell adhesion. By promoting cell adhesion, it could influence a variety of cellular processes, including cell migration, proliferation, and survival .

属性

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)